N-Carbamoylisoxazole-3-carboxamide
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Overview
Description
N-Carbamoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazoles It is characterized by the presence of a carbamoyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoylisoxazole-3-carboxamide typically involves the amidation of isoxazole-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Isoxazole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N-Carbamoylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-Carbamoylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
Isoxazole-3-carboxamide: Similar structure but lacks the carbamoyl group.
Indole-3-carboxamide: Contains an indole ring instead of an isoxazole ring.
Triazole derivatives: Similar heterocyclic structure with different nitrogen arrangements
Uniqueness: N-Carbamoylisoxazole-3-carboxamide is unique due to its specific combination of the isoxazole ring and the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5N3O3 |
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Molecular Weight |
155.11 g/mol |
IUPAC Name |
N-carbamoyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c6-5(10)7-4(9)3-1-2-11-8-3/h1-2H,(H3,6,7,9,10) |
InChI Key |
WMSIPHVSXQMGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)NC(=O)N |
Origin of Product |
United States |
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